molecular formula C6H2ClF3IN B1589645 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine CAS No. 205240-59-1

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine

Cat. No.: B1589645
CAS No.: 205240-59-1
M. Wt: 307.44 g/mol
InChI Key: OQDHZJUOSNEOQF-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Chloro-3-iodo-6-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context and concentration of this compound.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . This modulation can result in changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form strong interactions with target proteins, leading to changes in their conformation and activity . This can result in either inhibition or activation of the target proteins, depending on the specific context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can have downstream effects on various cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and oxidizing agents . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects by modulating the activity of target proteins and pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration ranges. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic transformations can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within different cellular compartments and tissues, affecting its overall bioavailability and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s pharmacokinetic and pharmacodynamic properties.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on target proteins and pathways . These localization patterns can be mediated by specific targeting signals within the compound’s structure, as well as by interactions with other cellular proteins . The subcellular localization of this compound can significantly impact its activity and function, influencing various cellular processes and outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes chlorination and iodination under controlled conditions. For instance, the reaction of 2-chloro-3-iodopyridine with trifluoromethylating agents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving the use of specialized reactors and catalysts to facilitate the halogen exchange reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

  • 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Chloro-3-iodo-6-(trifluoromethyl)pyridine exhibits unique reactivity due to the specific positioning of its substituents. The presence of both chlorine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDHZJUOSNEOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447820
Record name 2-chloro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205240-59-1
Record name 2-chloro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-iodo-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A hexane solution of n-butyl lithium (3.8 mL) was added to a tetrahydrofuran (10 mL) solution of 2,2,6,6-tetramethylpyrrolidine (0.93 mL) at −78° C. The reaction mixture was stirred at the same temperature for 30 minutes. A tetrahydrofuran (5 mL) solution of 2-chloro-6-trifluoromethylpyridine (1.0 g) was added dropwise to the reaction mixture, and the solution was further stirred at −78° C. for 30 minutes. A tetrahydrofuran (5 mL) solution of iodine (1.54 g) was added to the solution, and the temperature of the solution was increased to the room temperature. An aqueous sodium sulfite solution was added to the solution, and the solution was extracted with diethyl ether. The organic layer was sequentially washed with an aqueous sodium sulfite solution, an aqueous sodium hydrogencarbonate solution, and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 95:5). The title compound (750 mg) was obtained as pale yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.54 g
Type
reactant
Reaction Step Two
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5 mL
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solvent
Reaction Step Two
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1 g
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reactant
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5 mL
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solvent
Reaction Step Three
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3.8 mL
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reactant
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[Compound]
Name
2,2,6,6-tetramethylpyrrolidine
Quantity
0.93 mL
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reactant
Reaction Step Four
Quantity
10 mL
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solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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